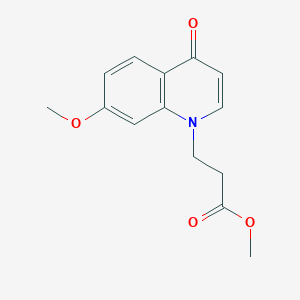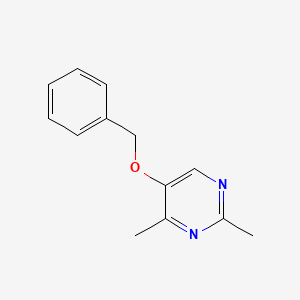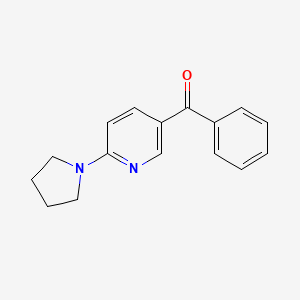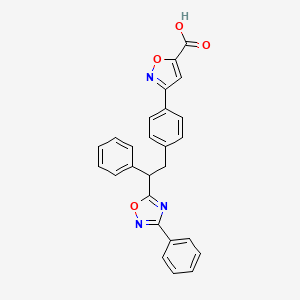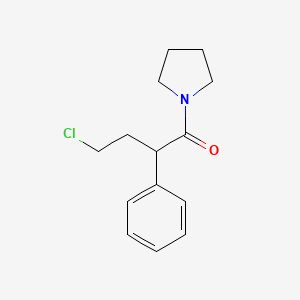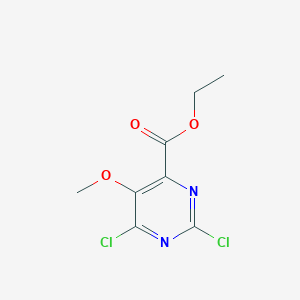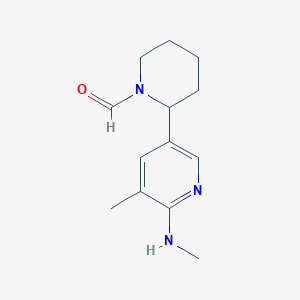
2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound with the molecular formula C13H19N3O. This compound is notable for its unique structure, which includes a piperidine ring attached to a pyridine moiety, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the piperidine ring and the aldehyde group. Common synthetic routes include:
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Piperidine Ring Introduction: The piperidine ring is often introduced through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization.
Aldehyde Group Addition: The aldehyde group is typically introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a formylating agent with the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-methanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
The uniqueness of 2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Eigenschaften
Molekularformel |
C13H19N3O |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
2-[5-methyl-6-(methylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O/c1-10-7-11(8-15-13(10)14-2)12-5-3-4-6-16(12)9-17/h7-9,12H,3-6H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
LAARERSOFVETOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1NC)C2CCCCN2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


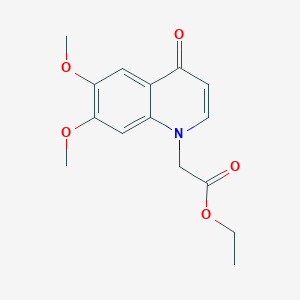

![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)


